molecular formula C27H26N2O3 B2538055 N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-2-methyl-N-(p-tolyl)benzamide CAS No. 313973-23-8

N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-2-methyl-N-(p-tolyl)benzamide

Número de catálogo: B2538055
Número CAS: 313973-23-8
Peso molecular: 426.516
Clave InChI: JATWOAALJJDKBJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-2-methyl-N-(p-tolyl)benzamide is a synthetic benzamide derivative designed for research applications in medicinal chemistry and drug discovery. This compound features a 1,3-dioxoisoindolin-2-yl (phthalimide) moiety, a functional group present in molecules with a wide range of documented biological activities . While specific data on this exact molecule is limited, its core structure is related to other benzamide derivatives that have been investigated as potential therapeutic agents. Notably, structurally similar compounds containing the 2-methyl-N-(1,3-dioxoisoindolin-2-yl)benzamide scaffold have demonstrated significant binding affinities as Dipeptidyl Peptidase-4 (DPP-4) inhibitors in molecular docking studies, suggesting potential for research into type 2 diabetes mellitus . Furthermore, isoindole-imide compounds have been extensively studied for their ability to inhibit the secretion of TNF-α and for their anti-angiogenic properties, indicating a broad research value in areas such as oncology and inflammatory diseases . The integration of the phthalimide group, known for its role in various pharmacologically active compounds, makes this chemical a valuable intermediate or tool compound for researchers aiming to develop novel inhibitors or explore new biological pathways. This product is provided for research use only and is not intended for diagnostic or therapeutic purposes.

Propiedades

IUPAC Name

N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2-methyl-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3/c1-19-13-15-21(16-14-19)28(25(30)22-10-4-3-9-20(22)2)17-7-8-18-29-26(31)23-11-5-6-12-24(23)27(29)32/h3-6,9-16H,7-8,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATWOAALJJDKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-2-methyl-N-(p-tolyl)benzamide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a complex structure that includes an isoindolin-2-one moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dioxoisoindolin structure, followed by the introduction of the butyl and p-tolyl groups through nucleophilic substitutions or coupling reactions. Detailed protocols for synthesis can be found in various scientific literature sources, emphasizing the need for precise conditions to achieve high yields and purity.

Anticancer Properties

Research has demonstrated that derivatives of isoindolin compounds exhibit promising anticancer activities. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell survival and proliferation.

A study highlighted in the literature indicates that certain isoindolin derivatives can effectively target cancer cells by disrupting their metabolic processes and inducing oxidative stress, leading to cell death . Furthermore, compounds with structural similarities to N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-2-methyl-N-(p-tolyl)benzamide have been evaluated for their ability to inhibit specific kinases involved in tumor growth .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Research indicates that isoindolin derivatives can exhibit activity against a range of bacterial strains, including drug-resistant pathogens. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .

Therapeutic Potential

The therapeutic applications of this compound extend beyond oncology. Its ability to modulate biological pathways suggests potential uses in treating other conditions such as:

  • Neurodegenerative Diseases : Compounds with similar structures have shown promise as acetylcholinesterase inhibitors, which could be beneficial in managing Alzheimer's disease by increasing acetylcholine levels in the brain .
  • Infectious Diseases : Given its antimicrobial properties, there is potential for development as a treatment option for infections caused by resistant strains of bacteria .

Case Studies and Research Findings

Several case studies have provided insights into the efficacy of isoindolin derivatives:

  • Anticancer Efficacy : A study reported that a related compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value indicating potent activity .
  • Antimicrobial Evaluation : Another investigation demonstrated that similar compounds displayed effective inhibition against Staphylococcus aureus, suggesting potential for use as antibiotic agents .

Mecanismo De Acción

The mechanism of action of N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-2-methyl-N-(p-tolyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione moiety can interact with active sites of enzymes, inhibiting their activity and leading to various biological effects. The butyl linker and benzamide group may enhance the compound’s binding affinity and specificity for its targets .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The compound shares structural motifs with several synthesized phthalimide derivatives, as outlined below:

Compound Name Key Substituents Biological Activity/Properties Reference
Target Compound Butyl linker, 2-methyl, p-tolyl Not explicitly reported
4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide (4a) Benzamido, no alkyl linker Insecticidal (LD₅₀: 0.70–1.91 μg/fly)
N-(1,3-Dioxoisoindolin-2-yl)-4-(3-methylbenzamido)benzamide (4k) 3-Methylbenzamido Insecticidal (Yield: 80%, MP: 232.3–232.7°C)
3-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindolin-2-yl)butyl]benzamide Chloro substituents, butyl linker Not reported (structural analogue)
N-(3,4-Dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide Dimethylphenyl, no methyl on benzamide Antiepileptic (Latency time: <780.8 sec)

Key Observations :

  • Substituent Electronics : The p-tolyl group (electron-donating) contrasts with electron-withdrawing groups like chloro (e.g., ) or trifluoromethyl (e.g., 4g, 4h in ), which could influence reactivity and binding interactions.
  • Stereoelectronic Effects : The 2-methyl group on the benzamide may sterically hinder interactions compared to unsubstituted benzamides (e.g., 4a) .

Physical Properties :

  • Melting points (MP) for analogous compounds range from 213°C to 274°C (e.g., 4g: 213.7°C; 4j: 274.0°C) . The target compound’s MP is unreported but expected to align with this range due to structural similarity.
  • Yields for N-arylphthalimide benzamides typically range from 70% to 80% (e.g., 4k: 80%) , suggesting comparable efficiency for the target compound.

Q & A

Q. What are the common synthetic routes for preparing N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-2-methyl-N-(p-tolyl)benzamide?

  • Methodology : The compound can be synthesized via multi-step reactions involving amidation and phthalimide conjugation. For example, phthalic anhydride reacts with hydrazide derivatives (e.g., substituted benzohydrazides) in acetic acid to form the 1,3-dioxoisoindolin-2-yl moiety. Subsequent alkylation or coupling reactions introduce the butyl and p-tolyl groups .
  • Key Conditions : Acetic acid as a solvent, reflux conditions, and purification via column chromatography (e.g., using methanol/dichloromethane mixtures) .

Q. How is the structural integrity of the compound verified post-synthesis?

  • Analytical Techniques :
  • Spectroscopy : FT-IR confirms functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the phthalimide ring). ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and methyl/p-tolyl groups .
  • Elemental Analysis : Matches experimental and theoretical C, H, N percentages (e.g., deviations <0.4%) .
    • Melting Point Consistency : Sharp melting points (e.g., 229–232°C) indicate purity .

Advanced Research Questions

Q. What advanced methods are used to resolve discrepancies between experimental and computational structural data?

  • Case Study : In phthalimide derivatives, deviations in bond lengths (e.g., C-N/C-O) between X-ray data and Density Functional Theory (DFT) calculations may arise from crystal packing effects. Hirshfeld surface analysis can quantify intermolecular interactions (e.g., O-H···O hydrogen bonds) that influence geometry .
  • Refinement Strategies : SHELXL software refines crystallographic models by adjusting thermal parameters and occupancy ratios for disordered solvent molecules .

Q. How are crystallographic challenges addressed for hydrates or solvates of this compound?

  • Crystallization : Slow evaporation from polar solvents (e.g., DMSO/water mixtures) yields single crystals. For hydrates, water occupancy is confirmed via residual electron density maps .
  • Data Collection : High-resolution X-ray diffraction (MoKα radiation, λ = 0.71073 Å) with multi-scan absorption corrections (SADABS) minimizes errors in datasets .
  • Space Group Determination : Monoclinic P21/n is common for phthalimide analogs, with unit cell parameters (e.g., a = 14.094 Å, β = 105.1°) validated against similar structures .

Q. What experimental models are used to evaluate biological activity, and how are conflicting bioassay results analyzed?

  • Anticonvulsant Testing : Murine models (e.g., maximal electroshock seizure test) with dose-response curves (e.g., ED₅₀ values) .
  • Insecticidal Activity : Caribbean fruit fly (Anastrepha suspensa) bioassays assess mortality rates at varying concentrations. Conflicting results may arise from differences in substituent electronegativity (e.g., CF₃ vs. OCF₃ groups) affecting target binding .
  • Statistical Validation : Univariate ANOVA with Duncan’s test identifies significant differences (p < 0.05) across replicates .

Q. How can Structure-Activity Relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent Modification :
  • Electron-withdrawing groups (e.g., -CF₃) enhance insecticidal activity by increasing membrane permeability .
  • Bulky p-tolyl groups reduce anticonvulsant efficacy due to steric hindrance at neuronal sodium channels .
    • Methodology : Synthesize analogs (e.g., replacing 2-methyl with halogens) and compare IC₅₀ values in dose-response assays .

Methodological Best Practices

Q. What computational approaches complement experimental characterization?

  • DFT Calculations : Gaussian 09 with B3LYP/6-311G(d,p) basis sets predict molecular orbitals and electrostatic potentials. Compare HOMO-LUMO gaps (e.g., 4.5 eV) with experimental UV-Vis spectra .
  • Molecular Docking : AutoDock Vina models interactions with biological targets (e.g., GABA receptors) using crystal structures from the PDB .

Q. How are spectroscopic artifacts (e.g., impurity peaks) resolved during analysis?

  • NMR Deconvolution : Use 2D techniques (COSY, HSQC) to assign overlapping signals. For example, phthalimide protons may split into multiplets due to coupling with adjacent methyl groups .
  • Chromatographic Purity : HPLC with UV detection (λ = 254 nm) confirms >95% purity. Adjust mobile phase (acetonitrile/water gradients) to resolve co-eluting byproducts .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.